3-Iodobenzyl alcohol
Overview
Description
Mechanism of Action
Target of Action
3-Iodobenzyl alcohol is a small molecule .
Mode of Action
It belongs to the class of organic compounds known as benzyl alcohols, which are organic compounds containing the phenylmethanol substructure .
Action Environment
It is known that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also important to avoid the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
It is known that this compound undergoes cross-coupling reactions with zinc reagents to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester . This suggests that 3-Iodobenzyl alcohol can interact with certain enzymes and proteins in biochemical reactions.
Cellular Effects
There is no available data on how this compound influences cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
It is known that this compound undergoes cross-coupling reactions with zinc reagents
Metabolic Pathways
There is no available data on the enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-Benzyl Alcohol can be synthesized through several methods. One common method involves the iodination of benzyl alcohol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 3-Iodo-Benzyl Alcohol may involve the use of more efficient and scalable methods. For example, the use of a CeCl3·7H2O/NaI system in acetonitrile has been reported to enable a mild and efficient preparation of iodides from alcohols . This method is attractive due to its simplicity, low cost of reagents, and ease of use.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-Benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 3-iodobenzaldehyde or 3-iodobenzoic acid.
Reduction: The iodine atom can be reduced to form benzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Major Products:
- Oxidation of 3-Iodo-Benzyl Alcohol can yield 3-iodobenzaldehyde or 3-iodobenzoic acid.
- Reduction can yield benzyl alcohol.
- Substitution reactions can yield various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
3-Iodo-Benzyl Alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzyl Alcohol: Lacks the iodine atom and has different reactivity and applications.
3-Iodobenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
3-Iodobenzoic Acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: 3-Iodo-Benzyl Alcohol is unique due to the presence of both the iodine atom and the hydroxymethyl group. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCCNWSXJHGUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206065 | |
Record name | Benzyl alcohol, m-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57455-06-8 | |
Record name | (3-Iodophenyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57455-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, m-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODOBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC64V76VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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